molecular formula C12H11ClN2 B1425210 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine CAS No. 83799-54-6

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

Cat. No. B1425210
CAS RN: 83799-54-6
M. Wt: 218.68 g/mol
InChI Key: UHTKTJKJDJOOKE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Synthesis and Structural Studies

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine and its derivatives have been extensively studied for their synthesis and structural properties. Research by Smith et al. (2003) focuses on the efficient synthesis of halomethyl-2,2′-bipyridines, including 4,4′-bis(chloromethyl)-2,2′-bipyridine, highlighting their significance in the formation of heterocycles and organometallic compounds (Smith, Lamba, & Fraser, 2003). Similarly, Ellison and Iwamoto (1983) demonstrated the conversion of 4,4′-dimethyl-2,2′-bipyridine to various alkyl-substituted bipyridines, indicating the versatility of these compounds in synthesizing unsymmetrical bipyridines (Ellison & Iwamoto, 1983).

Photophysical Properties and Sensitization

The photophysical properties of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine derivatives have been explored in the context of their use in sensitizers and luminescent probes. Neve et al. (1999) investigated cyclometalated complexes of Iridium(III) with functionalized 2,2′-bipyridines, revealing insights into their redox behavior and luminescence, which are crucial for applications in photochemical and photocatalytic processes (Neve, Crispini, Campagna, & Serroni, 1999). Additionally, Zhang et al. (2013) developed a ruthenium(II) complex-based luminescent probe for hypochlorous acid in living cells, utilizing a 4-(chloromethyl)-4'-methyl-2,2'-bipyridine derivative, demonstrating its potential in bioimaging and sensing applications (Zhang, Ye, Song, Dai, An, & Yuan, 2013).

Catalysis and Polymerization

In the field of catalysis and polymerization, the derivatives of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine have shown significant potential. Zhang et al. (2007) examined the atom transfer radical polymerization of methyl methacrylate using a catalyst system containing a 2,2′-bipyridine derivative, highlighting the effects of solvent polarity on the polymerization process (Zhang, Pan, Jiang, Yi, & Dan, 2007). Quici et al. (1999) synthesized perfluoroalkylated bipyridines, including those with chloromethyl groups, for use in oxidation reactions under fluorous triphasic conditions, demonstrating their utility in green chemistry applications (Quici, Cavazzini, Ceragioli, Montanari, & Pozzi, 1999).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[4-(chloromethyl)pyridin-2-yl]-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTKTJKJDJOOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720750
Record name 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

CAS RN

83799-54-6
Record name 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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